1-(Carbamoyl-NNO-azoxy)-4-methylbenzene
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Overview
Description
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene is a chemical compound characterized by the presence of a carbamoyl group, an azoxy group, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Carbamoyl-NNO-azoxy)-4-methylbenzene typically involves the reaction of 4-methylbenzene with nitrosyl chloride, followed by the introduction of a carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(Carbamoyl-NNO-azoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(Carbamoyl-NNO-azoxy)-4-methylbenzene can be compared with other similar compounds, such as:
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene: Differing by the presence of a chlorine atom instead of a methyl group.
1-(Carbamoyl-NNO-azoxy)-4-ethylbenzene: Differing by the presence of an ethyl group instead of a methyl group.
Properties
CAS No. |
141912-43-8 |
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Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
carbamoylimino-(4-methylphenyl)-oxidoazanium |
InChI |
InChI=1S/C8H9N3O2/c1-6-2-4-7(5-3-6)11(13)10-8(9)12/h2-5H,1H3,(H2,9,12) |
InChI Key |
QFRPMLIPOXNMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=NC(=O)N)[O-] |
Origin of Product |
United States |
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